molecular formula C6H9F3O2 B3085489 3-(Trifluoromethyl)pentanoic acid CAS No. 115619-30-2

3-(Trifluoromethyl)pentanoic acid

Cat. No. B3085489
M. Wt: 170.13 g/mol
InChI Key: UWBFKJIVHZZGHM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pentanoic acid is a chemical compound with the molecular formula C6H9F3O2 . It is an aliphatic carboxylic acid . The trifluoromethyl group is considered a useful structural motif in many biologically active molecules .


Synthesis Analysis

The synthesis of pentanoic acid can be achieved through various methods. One method involves the oxidation of pentanol, a type of alcohol with five carbon atoms . Another method involves the use of photoredox catalysis, which can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pentanoic acid consists of a pentanoic acid backbone with a trifluoromethyl group attached to the third carbon atom . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .


Chemical Reactions Analysis

The trifluoromethyl group in 3-(Trifluoromethyl)pentanoic acid can participate in various types of chemical reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pentanoic acid is an aliphatic carboxylic acid with the chemical formula C6H9F3O2 . It is named after the Latin ‘valer’ (to be strong) due to its strong, unpleasant odor reminiscent of old cheese or wet socks .

Scientific Research Applications

Catalytic and Chemical Reactions

  • Catalytic Hydrometallation Reactions : Tris(pentafluorophenyl)borane, a compound related to 3-(trifluoromethyl)pentanoic acid, has been used in catalytic hydrometallation reactions, alkylations, and aldol-type reactions. Its strong Lewis acid properties enable unique chemical reactions and stabilization of less common coordination geometries of carbon (Erker, 2005).

  • Lewis Acid Properties in Organic Synthesis : The Lewis acid properties of tris(pentafluorophenyl)borane are significant in synthesizing various donor adducts, illustrating the reactivity of related fluorinated compounds in organic chemistry (Jacobsen et al., 1999).

Material Science and Polymer Chemistry

  • Production of Copolyesters : 3-Hydroxybutyrate and 3-hydroxyvalerate copolyesters, which have applications in biodegradable materials, can be produced from pentanoic acids. Such compounds demonstrate the utility of pentanoic acid derivatives in polymer chemistry (Doi et al., 1988).

  • Pentanoic Acid in Industrial Chemical Synthesis : The industrial relevance of pentanoic acid, including variants like 3-(trifluoromethyl)pentanoic acid, is underscored by its use in creating biodegradable solvents and various industrial compounds (Ghosh et al., 2015).

Safety And Hazards

Exposure to high concentrations of 3-(Trifluoromethyl)pentanoic acid can be harmful. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

Research continues to explore the potential applications of 3-(Trifluoromethyl)pentanoic acid. In the field of renewable energy, for instance, it is being studied for its potential role in the production of biofuels . It is also a promising area of study in the field of medicine, with research being conducted into its potential .

properties

IUPAC Name

3-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-4(3-5(10)11)6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFKJIVHZZGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300830
Record name 3-(Trifluoromethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pentanoic acid

CAS RN

115619-30-2
Record name 3-(Trifluoromethyl)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
P Wang, Y Tang, DA Tirrell - Journal of the American Chemical …, 2003 - ACS Publications
… In this work, we prepared two fluorinated analogues of isoleucine (1): d,l-2-amino-3-trifluoromethyl pentanoic acid (2, 3TFI) and d,l-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (3, …
Number of citations: 157 pubs.acs.org
X Li, D Cui, B Ng, OD Ogunbiyi, MG de Navarro… - Journal of Hazardous …, 2023 - Elsevier
Per- and polyfluoroalkyl substances (PFAS) are a group of anthropogenic pollutants that are found ubiquitously in surface and drinking water supplies. Due to their persistent nature, …
Number of citations: 4 www.sciencedirect.com
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 205 pubs.acs.org
Q Chen, XL Qiu, FL Qing - The Journal of Organic Chemistry, 2006 - ACS Publications
A practical and efficient route for the stereoselective synthesis of (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines and (2R,3S)-4,4,4-trifluorovaline was developed. Indium-mediated …
Number of citations: 46 pubs.acs.org
AA Berger, JS Völler, N Budisa… - Accounts of chemical …, 2017 - ACS Publications
Conspectus Deciphering the fluorine code is how we describe not only the focus of this Account, but also the systematic approach to studying the impact of fluorine’s incorporation on …
Number of citations: 144 pubs.acs.org
S Kang, M Watanabe, JC Jacobs, M Yamaguchi… - European journal of …, 2015 - Elsevier
The mevalonate pathway is essential for the production of many important molecules in lipid biosynthesis. Inhibition of this pathway is the mechanism of statin cholesterol-lowering drugs…
Number of citations: 13 www.sciencedirect.com
M Liutkus - 2016 - search.proquest.com
A new method for the production of peptides through biological expression was developed, utilising lactonisation-prone chlorinated amino acids for latent peptide bond digestion. …
Number of citations: 2 search.proquest.com
JJ Jackson - 2016 - search.proquest.com
Asymmetric alkylation of enolates has been the subject of vigorous investigation for several decades as researchers are constantly aiming to increase the efficiency of stereoselective C–…
Number of citations: 4 search.proquest.com
L Zhao, S Zhou, J Tong, J Wang… - Chinese Journal of …, 2017 - Wiley Online Library
An operationally convenient, asymmetric synthesis of chiral trifluoromethyl containing heterocyclic amino acids has been developed via Michael addition reaction of chiral equivalent of …
Number of citations: 4 onlinelibrary.wiley.com
PV Ramachandran, B Otoo - Tetrahedron Letters, 2019 - Elsevier
Unlike the reported reversible addition of ketone enolborinates to ketones, the aldolization of ketones with bisboron enediolates derived from carboxylic acids proceeds without difficulty. …
Number of citations: 2 www.sciencedirect.com

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